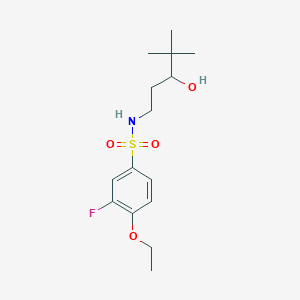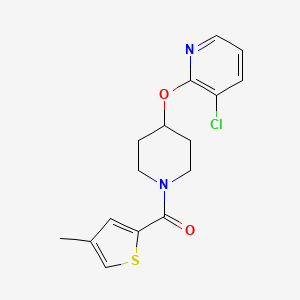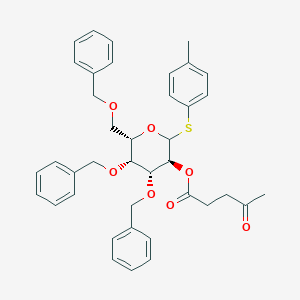![molecular formula C30H31N5OS B2501012 5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-32-0](/img/structure/B2501012.png)
5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C30H31N5OS and its molecular weight is 509.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation of Anticonvulsant Activities
A series of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives, including compounds similar to 5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, were synthesized and tested for anticonvulsant activities. The compounds exhibited significant anticonvulsant activity, and the neurotoxicity was tested using the Rotarod test. Molecular docking studies verified the biological activities of the compounds, with significant interactions at the benzodiazepine-binding site on gamma-aminobutyric acid A (GABAA) receptors, suggesting an effect on the GABA system. The study indicates the potential of these compounds in developing new anticonvulsant drugs (Wang et al., 2019).
Synthesis of 5-Alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives and Evaluation of Their Anticonvulsant Activities
This study involves the design and synthesis of substituted 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives. The compounds were screened for in vivo anticonvulsant activity, revealing that the most effective structural motif involves a substituted phenol. The most active compound demonstrated effectiveness in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, outperforming well-known anticonvulsant drugs. This work underlines the therapeutic potential of these compounds for anticonvulsant applications (Wang et al., 2015).
Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine Derivatives
A series of derivatives containing tetrazole and other heterocyclic substituents, similar in structure to the compound , were synthesized and evaluated for antidepressant activity using the forced swim test (FST) and tail suspension test (TST). The compound with the highest antidepressant activity demonstrated a significant effect without affecting spontaneous activity, indicating its potential in treating depression (Wang et al., 2019).
Mechanism of Action
Target of Action
The compound “5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives often exhibit activity at various neurotransmitter receptors, including those for serotonin, dopamine, and acetylcholine .
Biochemical Pathways
Depending on its target receptors, it could potentially influence a variety of neurological pathways, including those involved in mood regulation, motor control, and memory .
Pharmacokinetics
Many piperazine derivatives are well absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in the urine .
Result of Action
Modulation of neurotransmitter receptors can have a wide range of effects, depending on the specific receptors targeted and the direction of modulation (ie, enhancement or inhibition of receptor activity) .
Action Environment
The efficacy and stability of this compound could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances that could interact with the compound or its target receptors .
Biochemical Analysis
Biochemical Properties
Cellular Effects
The cellular effects of 5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol are not well-documented. Related compounds have shown to exert significant effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Similar compounds have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5OS/c1-21-13-15-25(16-14-21)27(28-29(36)35-30(37-28)31-22(2)32-35)34-19-17-33(18-20-34)26(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-16,26-27,36H,17-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKWTZAEPOMTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)-hydrochloride](/img/structure/B2500931.png)
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2500932.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2500933.png)
![N1-(3-fluoro-4-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2500934.png)

![ethyl 2-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2500939.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2500944.png)
![N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2500946.png)


![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2500950.png)

![4-[(5-Morpholin-4-yl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B2500952.png)